3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as L-741,626, is a synthetic compound that belongs to the class of benzazepine derivatives. It is a potent and selective antagonist of the dopamine D2 receptor and has been extensively studied in the field of neuroscience.
Mécanisme D'action
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one acts as a competitive antagonist of the dopamine D2 receptor, binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the dopamine D2 receptor and a reduction in dopamine-mediated signaling pathways. The dopamine D2 receptor is involved in the regulation of movement, emotion, and cognition, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one are primarily related to its antagonism of the dopamine D2 receptor. This results in a decrease in the activity of the dopamine-mediated signaling pathways, which can lead to a reduction in movement, emotion, and cognition. 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been shown to be effective in preclinical studies of addiction, schizophrenia, and Parkinson's disease, indicating its potential therapeutic value.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments include its potency and selectivity for the dopamine D2 receptor, which allows for precise manipulation of the dopamine-mediated signaling pathways. However, the limitations of using 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include further investigation of its potential therapeutic value in various neurological and psychiatric disorders. This includes studies on its efficacy in animal models of addiction, schizophrenia, and Parkinson's disease, as well as clinical trials in humans. Additionally, further research is needed to understand the potential off-target effects of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one and to develop more selective dopamine D2 receptor antagonists.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves a multi-step process that starts with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the benzazepine ring. The final step involves the introduction of the ketone group at the 1-position of the benzazepine ring through the reaction with a Grignard reagent.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been used in preclinical studies to investigate the role of the dopamine D2 receptor in addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-9-5-4-8-15(19)17-12-18(22)20-14-7-3-2-6-13(14)10-11-16(20)21-17/h2-11,17,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATAMXVFHRCWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.